molecular formula C18H22N2O2 B2638686 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-49-1

1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2638686
CAS RN: 852368-49-1
M. Wt: 298.386
InChI Key: FMRMNUFGCCEFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, commonly known as DMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. DMPE is a derivative of the indole-2-carboxylic acid and has been synthesized through various methods.

Scientific Research Applications

Marine Sponge Derivatives

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a compound structurally related to the queried chemical, has been isolated from marine sponges. This compound, along with other isolated substances like indole-3-carbaldehyde, shows the potential of marine organisms as sources of novel bioactive compounds (McKay et al., 2002).

HIV-1 Attachment Inhibition

Compounds structurally similar to the queried chemical have been investigated for their potential as inhibitors of HIV-1 attachment. These studies led to the discovery of specific derivatives showing promising antiviral activity and advancements in pharmaceutical properties (Wang et al., 2009).

Anticancer Activity

Derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione have demonstrated moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential in cancer research and therapy (Jiang, Xu, & Wu, 2016).

Photochromic Properties

Compounds like 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, which are related to the queried chemical, have been synthesized and shown to exhibit photochromic properties in solution. This highlights their potential application in photochromic materials (Makarova et al., 2011).

Synthesis Applications

The queried compound's structure is similar to 1,4-diacetylpiperazine-2,5-dione, which has been used in various synthetic applications, including the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones (Gallina & Liberatori, 1974).

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-8-12(2)10-20(9-11)18(22)17(21)16-13(3)19-15-7-5-4-6-14(15)16/h4-7,11-12,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMNUFGCCEFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

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